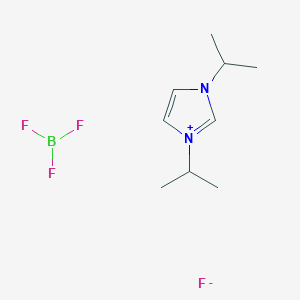

1,3-Diisopropylimidazolium tetrafluoroborate

Description

Historical Context of Imidazolium-Based Ionic Liquids

The development of imidazolium-based ionic liquids traces back to the mid-20th century, when researchers sought alternatives to volatile organic solvents. Early work by Walden in 1914 on ethylammonium nitrate (m.p. 12°C) laid the groundwork for room-temperature ionic liquids (RTILs). However, it was not until the 1970s that alkyl-substituted imidazolium salts emerged as promising candidates. These early systems, such as 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl), demonstrated reversible phase behavior and high ionic conductivity, ideal for battery electrolytes.

A pivotal advancement occurred in 1992 when Wilkes and Zawarotko synthesized air- and moisture-stable imidazolium ILs with tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) anions. This innovation resolved prior limitations related to hygroscopicity and corrosiveness, enabling broader applications. The introduction of asymmetrical N-alkyl substituents, such as isopropyl groups in 1,3-diisopropylimidazolium tetrafluoroborate, further enhanced hydrophobicity and thermal stability, aligning with industrial demands for robust solvents.

Properties

IUPAC Name |

1,3-di(propan-2-yl)imidazol-1-ium;trifluoroborane;fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BF3.FH/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3)4;/h5-9H,1-4H3;;1H/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGGAIJCVPUKHQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC(C)N1C=C[N+](=C1)C(C)C.[F-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the reaction of 1,3-diisopropylimidazole with ammonium tetrafluoroborate in the presence of trimethyl orthoformate (TMOF) as both solvent and dehydrating agent:

Reaction Scheme :

Procedure :

-

Molar Ratio : 1:1.2 (imidazole : NH₄BF₄)

-

Temperature : 110°C for 17–20 hours

-

Workup :

Characterization Data

Post-synthesis analysis confirms product identity:

-

¹H NMR (400 MHz, CDCl₃): δ 0.89 (t, J = 7.5 Hz, 6H), 1.24 (septet, 2H), 1.76 (quintet, 2H), 3.85 (s, 6H), 4.16 (d, J = 7.5 Hz, 2H), 7.65 (s, 1H), 7.72 (s, 1H), 9.02 (s, 1H).

-

¹³C NMR : δ 13.83, 19.40, 31.99, 36.29, 49.18, 122.86, 124.19, 137.10.

Acid-Base Neutralization Route

Methodology

An alternative approach uses aqueous tetrafluoroboric acid (HBF₄) for direct protonation of 1,3-diisopropylimidazole:

Reaction Scheme :

Procedure :

Advantages and Limitations

-

Advantages :

-

Limitations :

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

Solvent Recovery and Recycling

Quality Control Metrics

Emerging Methodologies and Optimization

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropylimidazolium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolium-based oxidants, which are useful in organic synthesis.

Reduction: Reduction reactions can convert the imidazolium salt into its corresponding imidazole derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborane fluoride anion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in polar solvents at moderate temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed in anhydrous conditions to prevent side reactions.

Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used. The reactions are often conducted in aprotic solvents under mild conditions.

Major Products Formed

Oxidation: Imidazolium-based oxidants.

Reduction: Imidazole derivatives.

Substitution: Various substituted imidazolium salts.

Scientific Research Applications

Electrochemical Applications

1. Electrolytes in Energy Storage Devices

DPIIm BF4 is utilized as an electrolyte in batteries and supercapacitors. Its ionic conductivity and thermal stability make it suitable for enhancing energy storage capabilities. Research indicates that ionic liquids like DPIIm BF4 can significantly improve the performance of lithium-ion batteries by providing better ionic transport and stability at elevated temperatures .

2. Fuel Cells

In fuel cell technology, DPIIm BF4 has been explored for its potential to replace traditional liquid electrolytes. Its low volatility and high ionic conductivity enable efficient proton transfer, which is crucial for fuel cell performance .

Catalytic Applications

1. Green Chemistry

DPIIm BF4 serves as a solvent and catalyst in various organic reactions, promoting environmentally friendly processes. Its ability to dissolve a wide range of organic compounds allows it to facilitate reactions such as alkylation, acylation, and polymerization with minimal environmental impact .

2. Synthesis of Nanomaterials

The compound has been employed in the synthesis of nanomaterials, particularly metal nanoparticles. Its role as a stabilizing agent helps control the size and distribution of nanoparticles during synthesis, which is critical for applications in electronics and catalysis .

Material Science Applications

1. Polymer Electrolytes

DPIIm BF4 is being investigated for use in polymer electrolyte membranes (PEMs) for solid-state batteries. The ionic liquid enhances the ion conductivity of the polymer matrix, leading to improved battery performance .

2. Coatings and Films

Due to its unique properties, DPIIm BF4 is also used in the development of advanced coatings and films with tailored properties for specific applications, such as anti-corrosion or barrier films .

Biotechnology Applications

1. Extraction Processes

In biotechnology, DPIIm BF4 has been used in extraction processes to isolate biomolecules from complex mixtures. Its tunable solubility characteristics allow selective extraction of valuable compounds while minimizing the co-extraction of unwanted materials .

2. Enzyme Stabilization

Research indicates that DPIIm BF4 can stabilize enzymes during various biochemical reactions, enhancing their activity and lifespan. This property is particularly useful in biocatalysis where enzyme efficiency is paramount .

Case Studies

Mechanism of Action

The mechanism of action of 1,3-Diisopropylimidazolium tetrafluoroborate involves its ability to interact with various molecular targets. The trifluoroborane fluoride anion can form strong hydrogen bonds with other molecules, enhancing the compound’s reactivity. The imidazolium cation can participate in π-π interactions and coordinate with metal ions, making it a versatile ligand in coordination chemistry.

Comparison with Similar Compounds

Structural and Physical Properties

Imidazolium-based ILs with tetrafluoroborate anions are widely studied. Key structural variations arise from alkyl or aryl substituents on the imidazolium cation, which significantly influence their properties. Below is a comparative analysis with analogous compounds:

Table 1: Key Properties of Selected Imidazolium Tetrafluoroborate ILs

*Data compiled from referenced studies; †Estimated based on substituent trends.

Key Observations:

- Viscosity : Bulky substituents (e.g., isopropyl, cyclohexyl) increase viscosity due to steric hindrance, reducing ion mobility. For example, 1,3-diisopropylimidazolium [BF₄]⁻ has ~3–6× higher viscosity than [EMIM][BF₄] .

- Conductivity : Smaller alkyl chains (e.g., ethyl, methyl) enhance conductivity. [EMIM][BF₄] exhibits superior ionic conductivity (13–16 mS/cm) compared to diisopropyl derivatives (~1–2 mS/cm) .

- Thermal Stability : Larger substituents improve thermal stability. Diisopropyl and dicyclohexyl variants tolerate temperatures >350°C, outperforming [BMIM][BF₄] (~350°C) .

Electrochemical Behavior

- Electrochemical Window : [EMIM][BF₄] and [BMIM][BF₄] have wide electrochemical windows (~4 V), making them suitable for batteries and supercapacitors . Diisopropyl derivatives, while stable, are less studied in electrochemical systems due to lower conductivity.

- Ion Dissociation : Halogen-free synthesis methods (e.g., for 1,3-dialkylimidazolium salts) yield ILs with lower viscosity and higher conductivity compared to traditional routes .

Biological Activity

1,3-Diisopropylimidazolium tetrafluoroborate (DPIM) is a compound that has garnered attention for its significant biological activity, particularly in the context of liver health and extracellular matrix (ECM) remodeling. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and research findings related to its therapeutic potential.

DPIM acts primarily as a catalyst in various biochemical reactions. It interacts with enzymes and proteins, influencing specific biochemical pathways. Notably, it has been shown to interact with matrix metalloproteinases (MMPs), which are crucial for ECM remodeling. The compound's ability to modulate these interactions highlights its potential in treating conditions characterized by ECM dysregulation, such as fibrosis.

Cellular Effects

The biological activity of DPIM extends to its effects on cellular processes:

- Inflammation Reduction : DPIM has demonstrated the ability to reduce inflammation in hepatic cells by downregulating the expression of monocyte chemoattractant protein-1 (MCP-1) .

- Fibrosis Attenuation : The compound enhances MMP-mediated ECM remodeling, leading to decreased collagen deposition and fibrosis in liver tissues .

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, which are vital for maintaining cellular homeostasis and function .

Molecular Mechanism

The molecular mechanisms through which DPIM exerts its effects involve several key actions:

- Targeting ECM Proteins : DPIM primarily targets ECM proteins in the liver, facilitating their degradation and remodeling .

- Inhibition of MCP-1 : By inhibiting MCP-1 expression, DPIM reduces inflammatory responses that contribute to fibrosis .

- MMP Activation : The compound activates MMPs, specifically MMP-2 and MMP-9, which play critical roles in the breakdown of ECM components .

Case Studies

- Hepatic Fibrosis Model : In a study involving thioacetamide-induced hepatic fibrosis in mice, DPIM was administered at varying doses. Results indicated that higher doses significantly reduced liver fibrosis markers compared to controls. Histological analysis showed decreased collagen deposition in treated animals .

- Inflammatory Response Assessment : Another study evaluated the effects of DPIM on inflammatory markers in liver tissues. The administration of DPIM resulted in a marked decrease in pro-inflammatory cytokines and an increase in anti-inflammatory mediators .

Dosage Effects

The therapeutic effects of DPIM are dose-dependent. Higher concentrations have been associated with more pronounced anti-inflammatory and anti-fibrotic outcomes, while excessive doses may lead to toxicity .

Data Summary

| Parameter | Control Group | DPIM Treatment Group | Comments |

|---|---|---|---|

| MCP-1 Expression | High | Low | Significant reduction observed |

| Collagen Deposition (Histology) | Moderate | Minimal | Clear reduction in fibrosis |

| MMP Activity (MMP-2 & MMP-9) | Baseline | Increased | Enhanced ECM remodeling |

| Inflammatory Cytokines | Elevated | Decreased | Shift towards anti-inflammatory |

Q & A

Q. How is 1,3-Diisopropylimidazolium tetrafluoroborate synthesized, and what purity levels are typically achieved?

- Methodological Answer : The compound is synthesized via alkylation of 1,3-diisopropylimidazole with a suitable alkylating agent (e.g., methyl iodide or benzyl chloride), followed by anion exchange with tetrafluoroboric acid (HBF₄). Purification involves recrystallization or column chromatography to achieve >96% purity . Commercial batches typically report 97% purity, verified via NMR and mass spectrometry .

Q. Key Steps :

- React 1,3-diisopropylimidazole with an alkyl halide.

- Perform anion exchange with HBF₄ (35% aqueous solution).

- Purify via recrystallization in anhydrous solvents (e.g., acetonitrile).

Q. What are the recommended methods for characterizing structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ~7.5–8.5 ppm for imidazolium protons) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M-BF₄]⁺ at m/z 183.1 for C₉H₁₇N₂⁺) .

- Elemental Analysis : Verify C, H, N content (±0.3% deviation) .

Q. What precautions are necessary for safe handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in sealed containers at room temperature, away from moisture .

- Toxicity : Limited data, but assume acute toxicity (H302: harmful if swallowed). Avoid skin contact; wash hands post-handling .

Advanced Research Questions

Q. How does the steric bulk of diisopropyl groups influence reactivity in catalytic applications?

- Methodological Answer : The bulky isopropyl groups hinder coordination to metal centers, favoring monodentate binding in N-heterocyclic carbene (NHC) complexes. This steric effect enhances catalytic selectivity in cross-coupling reactions (e.g., Mizoroki-Heck).

- Experimental Design : Compare turnover frequencies (TOF) of diisopropyl-NHC vs. smaller NHCs (e.g., 1,3-dimethylimidazolium) in Pd-catalyzed reactions .

- DFT Studies : Calculate binding energies to confirm steric vs. electronic contributions .

Q. What experimental approaches assess electrochemical stability in solvents?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure redox stability in ionic liquids (e.g., 0.1 M TBAPF₆ in acetonitrile). Anodic stability >2.5 V vs. Ag/Ag⁺ indicates suitability for battery electrolytes .

- Conductometric Analysis : Evaluate ionic conductivity in binary solvent systems (e.g., propylene carbonate/diethyl carbonate) at varying temperatures .

Q. How do solvent interactions affect performance in organometallic reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize the imidazolium cation, enhancing solubility and reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.